N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-2-17-31(29,30)27-16-6-9-22-18-23(14-15-24(22)27)26-25(28)21-12-10-20(11-13-21)19-7-4-3-5-8-19/h3-5,7-8,10-15,18H,2,6,9,16-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOGJSUCVMCQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the nlrp3 inflammasome. The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators. It is associated with the pathogenesis of many common neurodegenerative diseases.
Mode of Action
Based on the structure of the compound and the information available, it can be inferred that the compound might interact with its targets through electrophilic aromatic substitution. This is a common reaction involving aromatic rings, where an electrophile attacks the carbon atoms of the aromatic ring to form a cationic intermediate.
Biochemical Pathways
The inhibition of the nlrp3 inflammasome would likely affect the inflammatory response and the secretion of proinflammatory cytokines. This could have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Pharmacokinetics
For instance, the sulfonyl group in similar compounds has been found to undergo 1,3- and 1,5-sulfonyl migrations. These migrations could potentially affect the compound’s absorption, distribution, metabolism, and excretion.
Result of Action
Given its potential role as an inhibitor of the nlrp3 inflammasome, it could potentially reduce inflammation and mitigate the effects of neurodegenerative diseases.
Biological Activity
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its mechanisms of action, pharmacological effects, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Tetrahydroquinoline moiety : Provides a foundation for various biological interactions.
- Propane sulfonyl group : Enhances solubility and reactivity with biological targets.
- Biphenyl carboxamide : Contributes to the compound's stability and specificity.
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
This compound primarily acts as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B) . This enzyme plays a crucial role in insulin and leptin signaling pathways. Inhibition of PTP1B can lead to:
- Improved insulin sensitivity : Beneficial for managing type 2 diabetes.
- Reduced blood glucose levels : Potentially aiding in metabolic disorder treatments.
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structures have exhibited significant antimicrobial and anticancer activities. For instance:
- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or function through its interaction with essential proteins.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific cellular pathways involved in cell division.
Comparative Analysis with Similar Compounds
A comparison table highlights the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 3-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | Bromine substitution | Potential anticancer properties | Contains bromine instead of fluorine |
| 4-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | Bromine substitution | Similar to above | Position of bromine differs |
| 4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | Fluorine substitution | Investigated for metabolic effects | Fluorine instead of bromine |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Key findings include:
- In vitro assays : Demonstrated significant inhibition of PTP1B activity with IC50 values in the low micromolar range.
- Animal models : Showed improvement in glucose tolerance tests post-treatment with the compound.
- Cell line studies : Indicated a reduction in proliferation rates for certain cancer cell lines when exposed to this compound.
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, general observations suggest that:
- The presence of the sulfonyl group may facilitate rapid metabolism.
- Potential routes of administration could include oral or injectable formulations due to favorable solubility characteristics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Sulfonamide-Based Carboxamide Derivatives
N-(4-Sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide (4)
- Structure : Biphenyl carboxamide linked to a sulfamoylbenzyl group.
- Key Differences: Replaces tetrahydroquinoline with a benzyl-sulfamoyl group.
- Functional Impact : Demonstrated optimization by substituting biphenyl with hydrophobic fragments (naphthyl, diphenylmethane), suggesting structural flexibility for enhancing activity .
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide
- Structure: Tetrahydroquinoline with 4-methoxybenzenesulfonyl and thiophene carboxamide.
- Key Differences : Thiophene carboxamide (vs. biphenyl) and bulkier aromatic sulfonyl group.
Biphenyl Carboxamide Derivatives
N-Cyclooctyl-[1,1′-biphenyl]-4-carboxamide (7)
- Structure : Cyclooctylamine-linked biphenyl carboxamide.
- Key Differences: Lacks the tetrahydroquinoline-sulfonyl scaffold.
- Synthetic Notes: Synthesized in 50% yield via automated flash chromatography, indicating feasible scalability .
N-(Decahydronaphthalen-1-yl)-[1,1′-biphenyl]-4-carboxamide (8)
- Structure : Decahydronaphthalene-substituted biphenyl carboxamide.
- Functional Impact: The rigid polycyclic amine may restrict conformational flexibility, contrasting with the tetrahydroquinoline core’s planarity .
Tetrahydroquinoline Derivatives with Sulfonyl/Amide Modifications
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (70)
- Structure: Tetrahydroquinoline with piperidinyl and thiophene carboximidamide.
- Functional Impact : Charged dihydrochloride salt enhances aqueous solubility, a strategy applicable to the target compound for pharmacokinetic optimization .
(E)-N-Hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl) acrylamide
- Structure : Hydroxamic acid derivative with 4-methoxyphenylsulfonyl.
Comparative Analysis Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Biological Target/Activity | Synthetic Yield (%) |
|---|---|---|---|---|---|
| Target Compound | Tetrahydroquinoline | Propane-1-sulfonyl, biphenyl carboxamide | 432.5 | Not explicitly stated (inferred enzyme inhibition) | - |
| N-(4-Sulfamoylbenzyl)-biphenyl-4-carboxamide | Benzyl | Sulfamoyl, biphenyl | ~400 (estimated) | Carbonic anhydrase inhibition | - |
| N-[1-(4-Methoxybenzenesulfonyl)-THQ-6-yl]thiophene-2-carboxamide | Tetrahydroquinoline | 4-Methoxybenzenesulfonyl, thiophene | 428.5 | HDAC inhibition | - |
| N-Cyclooctyl-biphenyl-4-carboxamide (7) | Biphenyl | Cyclooctylamine | ~349 (estimated) | TRP channel modulation | 50 |
| Compound 70 (Dihydrochloride) | Tetrahydroquinoline | Piperidinyl, thiophene carboximidamide | ~450 (estimated) | NOS inhibition | 72.6 |
Key Findings
Structural Flexibility: Substitution at the tetrahydroquinoline 1-position (e.g., propane sulfonyl vs. 4-methoxybenzenesulfonyl) modulates hydrophobicity and target engagement .
Synthetic Feasibility : Analogous compounds achieve moderate-to-high yields (50–84%) via chromatography or precipitation, suggesting scalable routes for the target compound .
Biological Relevance: Sulfonamide-tetrahydroquinoline hybrids show activity against HDAC, NOS, and carbonic anhydrase, positioning the target compound as a candidate for similar therapeutic applications .
Preparation Methods
Tetrahydroquinoline Core Synthesis
The tetrahydroquinoline scaffold is commonly synthesized via the Bischler-Napieralski reaction , where β-phenylethylamides undergo cyclization in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For example:
Yields for this step typically range from 65–80%, depending on substituents and reaction time.
Sulfonation with Propane-1-Sulfonyl Chloride
The amine group at position 1 of the tetrahydroquinoline is sulfonated using propane-1-sulfonyl chloride under basic conditions. A representative protocol involves:
-
Dissolving 1,2,3,4-tetrahydroquinolin-6-amine (1 eq) in dichloromethane (DCM).
-
Adding propane-1-sulfonyl chloride (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.
Key Data:
Purification via column chromatography (SiO₂, ethyl acetate/hexane) ensures >95% purity.
Synthesis of [1,1'-Biphenyl]-4-Carboxylic Acid
Suzuki-Miyaura Cross-Coupling
The biphenyl moiety is constructed using a palladium-catalyzed coupling between 4-bromobenzoic acid and phenylboronic acid:
Optimized Conditions:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Base: Sodium carbonate (2 eq).
-
Solvent: Toluene/water (3:1).
Yield: 75–82% after recrystallization from ethanol.
Amide Coupling Reaction
Carboxylic Acid Activation
The biphenyl-4-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂):
Excess SOCl₂ is removed under vacuum, and the acid chloride is used directly in the next step.
Amide Bond Formation
The activated acid chloride reacts with 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine in the presence of a base:
Representative Protocol:
-
Add [1,1'-biphenyl]-4-carbonyl chloride (1.1 eq) to a solution of the amine (1 eq) in anhydrous DCM.
-
Stir with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) at room temperature for 6 hours.
Key Data:
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates but may reduce yields due to side reactions. Non-polar solvents like DCM favor selectivity:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 86 | 95 |
| Acetonitrile | 71.8 | 92 |
| Pyridine | 83 | 94 |
Q & A
Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be optimized?
The synthesis typically involves:
- Sulfonylation : Introducing the propane-1-sulfonyl group to the tetrahydroquinoline core under anhydrous conditions using sulfonyl chlorides and a base (e.g., triethylamine) in dichloromethane .
- Amidation : Coupling the sulfonylated intermediate with [1,1'-biphenyl]-4-carboxylic acid via carbodiimide-mediated activation (e.g., EDC/HOBt) in DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity. Reaction progress is monitored via TLC and confirmed by NMR .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tetrahydroquinoline scaffold, sulfonyl group integration, and biphenyl substitution patterns. Aromatic protons typically appear at δ 6.5–8.5 ppm .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak) and detects impurities .
- FT-IR : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. What are the primary biological targets or mechanisms explored for sulfonamide derivatives like this compound?
Sulfonamides often target:
- Enzyme inhibition : Carbonic anhydrases or kinases via sulfonamide group coordination to active-site zinc ions .
- Receptor modulation : GPCRs (e.g., serotonin receptors) due to structural mimicry of endogenous ligands. Preliminary assays may include radioligand binding or cellular cAMP assays .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Catalyst optimization : Replace triethylamine with DMAP to enhance sulfonylation efficiency .
- Temperature control : Lower reaction temperatures (0–5°C) during amidation to reduce racemization .
- Solvent screening : Test polar aprotic solvents (e.g., acetonitrile) to improve intermediate solubility and reaction homogeneity .
Q. How should researchers address discrepancies in biological activity data across studies?
- Purity validation : Re-analyze compound batches via HPLC to rule out degradation products or impurities .
- Assay standardization : Use positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and replicate experiments across multiple cell lines .
- Structural analogs : Compare activity with derivatives lacking the propane-sulfonyl group to isolate pharmacophore contributions .
Q. What strategies mitigate solubility or stability challenges during in vitro assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to enhance aqueous solubility without cytotoxicity .
- Lyophilization : Prepare stable lyophilized powders stored at -80°C under argon to prevent sulfonamide hydrolysis .
- Prodrug approaches : Introduce ester-protected carboxyl groups to improve membrane permeability, with enzymatic cleavage post-uptake .
Q. How can computational methods guide structural optimization for enhanced target affinity?
- Molecular docking : Use AutoDock Vina to model interactions between the sulfonamide group and catalytic residues (e.g., Zn²⁺ in carbonic anhydrase) .
- QSAR modeling : Correlate substituent effects (e.g., propane-sulfonyl vs. ethyl-sulfonyl) with IC₅₀ values to prioritize synthetic targets .
- MD simulations : Assess conformational stability of the tetrahydroquinoline core in aqueous vs. lipid bilayer environments .
Data Contradiction and Reproducibility
Q. What experimental design principles ensure reproducibility in enzymatic inhibition studies?
- Blinded assays : Assign compound batches randomly across plates to eliminate operator bias .
- Dose-response curves : Use 8–12 concentration points in triplicate to calculate robust IC₅₀ values .
- Negative controls : Include vehicle-only wells and inactive structural analogs to validate assay specificity .
Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell models?
- 3D spheroid validation : Compare IC₅₀ values in Matrigel-embedded spheroids to account for tumor microenvironment effects .
- Proliferation markers : Quantify Ki-67 or EdU incorporation to distinguish cytostatic vs. cytotoxic effects .
- Metabolic profiling : Use Seahorse assays to assess mitochondrial dysfunction, which may vary between models .
Structural and Functional Insights
Q. What functional groups are critical for target engagement, and how can they be modified?
- Sulfonamide moiety : Essential for zinc coordination in enzyme targets. Replace with phosphonamides to test metal-binding dependency .
- Biphenyl group : Optimize substituents (e.g., electron-withdrawing groups) to enhance π-π stacking with hydrophobic binding pockets .
- Tetrahydroquinoline core : Introduce fluorination at C-2 to improve metabolic stability without steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
